2-methyl-3-[2-nitro-1-(4-nitrophenyl)ethyl]-1H-indole
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Overview
Description
2-methyl-3-[2-nitro-1-(4-nitrophenyl)ethyl]-1H-indole is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[2-nitro-1-(4-nitrophenyl)ethyl]-1H-indole typically involves multi-step organic reactions. One common method starts with the nitration of 2-methyl-3-nitroaniline, followed by a series of reactions including reduction, alkylation, and cyclization to form the indole ring . Specific reagents and conditions, such as sodium nitrite (NaNO2), potassium iodide (KI), and various catalysts, are used to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield. The exact methods can vary depending on the desired purity and application of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[2-nitro-1-(4-nitrophenyl)ethyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) under acidic or basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or sulfonated indole derivatives.
Scientific Research Applications
2-methyl-3-[2-nitro-1-(4-nitrophenyl)ethyl]-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-3-[2-nitro-1-(4-nitrophenyl)ethyl]-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-nitroaniline
- 2-methyl-3-nitrophenol
- 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole
Uniqueness
2-methyl-3-[2-nitro-1-(4-nitrophenyl)ethyl]-1H-indole is unique due to its specific substitution pattern on the indole ring, which can significantly influence its chemical reactivity and biological activity. The presence of both nitro and methyl groups provides a distinct set of properties that can be leveraged in various applications .
Properties
IUPAC Name |
2-methyl-3-[2-nitro-1-(4-nitrophenyl)ethyl]-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-11-17(14-4-2-3-5-16(14)18-11)15(10-19(21)22)12-6-8-13(9-7-12)20(23)24/h2-9,15,18H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUJFRJQYMTSSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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